1-苄基-2-甲基-5-硝基-1H-1,3-苯并咪唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

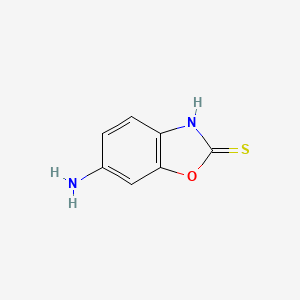

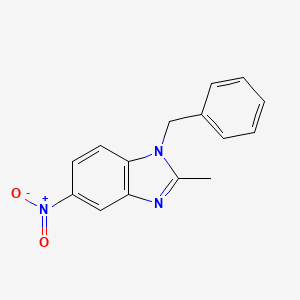

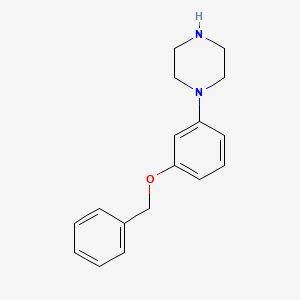

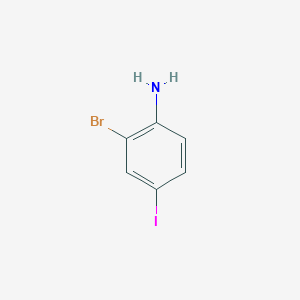

1-Benzyl-2-methyl-5-nitro-1H-1,3-benzimidazole is a compound that belongs to the benzimidazole class, which is characterized by a fused benzene and imidazole ring structure. This particular derivative is substituted with a benzyl group at the first position, a methyl group at the second position, and a nitro group at the fifth position on the benzimidazole ring. Benzimidazoles are known for their wide range of biological activities, including antimicrobial, analgesic, and antileukemic properties .

Synthesis Analysis

The synthesis of benzimidazole derivatives, including those with nitro substituents, can be achieved through various methods. For instance, the synthesis of 1-aminoalkyl-2-benzyl-nitro-benzimidazoles has been described, with some derivatives showing significant analgesic activity . Additionally, microwave-assisted, one-pot synthesis methods have been developed for the rapid and efficient production of 5-nitro-2-aryl substituted-1H-benzimidazole libraries, offering advantages such as high yields and short reaction times . These methods highlight the versatility and adaptability of synthetic approaches for benzimidazole derivatives.

Molecular Structure Analysis

The molecular structure of 2-methyl-5-nitro-1H-benzimidazole has been characterized, revealing that the molecule, excluding the methyl hydrogen atoms, is approximately planar. The crystal structure is stabilized by hydrogen bonds involving water molecules, forming sheets parallel to a specific plane, and there is evidence of π-π interactions between the benzene and imidazole rings .

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions, including alkylation and aralkylation. For example, methylation and benzylation of 5-nitro benzimidazoles result in a mixture of 1,5- and 1,6-isomers, with the former usually being in larger proportion. The influence of the nitro group on these reactions has been noted, affecting the outcome and the stability of the resulting isomers .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can be influenced by their substituents. For instance, the introduction of electron-withdrawing groups like nitro can significantly enhance anion transport activity . The presence of a nitro group also affects the solubility and acidity of the compounds, as seen in the synthesis and characterization of various benzimidazole derivatives and their complexes . The relaxant activity of these compounds on isolated rat aortic rings has also been studied, with some 5-nitro derivatives showing potent vasorelaxant effects .

科学研究应用

抗结核和抗微生物活性

1-苄基-2-甲基-5-硝基-1H-1,3-苯并咪唑及其衍生物已被研究用于治疗结核病和其他微生物感染。一项研究合成了各种苯并咪唑衍生物,并评估了它们的抗结核和抗微生物活性。结果显示出有希望的抗结核活性和良好的抗微生物活性,与链霉素等标准药物相当(Maste, Jeyarani, Kalekar, & Bhat, 2011)。

抗高血压活性

包括1-苄基-2-甲基-5-硝基-1H-1,3-苯并咪唑在内的苯并咪唑衍生物已被探索作为抗高血压活性的II型血管紧张素受体拮抗剂。一项研究设计并合成了新型苯并咪唑衍生物,并评估了它们的体外和体内效力。研究结果表明具有显著的降压作用,表明这些化合物可能是潜在的抗高血压药物候选(Zhu et al., 2014)。

抗癌潜力

多项研究已经探讨了苯并咪唑衍生物的抗癌潜力。一项研究合成了一系列2-芳基-5(6)-硝基-1H-苯并咪唑衍生物,并评估了它们对各种人类肿瘤细胞系的细胞毒性。化合物显示出显著的细胞毒活性,其中一种化合物对A549细胞系的IC50为28纳摩尔,表明它们作为抗癌药物的潜力(Romero-Castro et al., 2011)。

结构和化学分析

关于5(或6)-硝基苯并咪唑的甲基化和苄基化的研究,包括1-苄基-2-甲基-5-硝基变体,已经为它们的化学结构和性质提供了见解。研究已经确定了这些反应产物的结构,有助于更好地理解这些化合物的化学性质(Reddy & Rao, 1969)。

抗溃疡活性

苯并咪唑衍生物也已被合成并用于抗溃疡活性的测试。一项研究合成了一种特定的苯并咪唑衍生物,并评估了其治疗溃疡的有效性,展示了其在胃肠研究和治疗中的潜力(Madala, 2017)。

安全和危害

未来方向

Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .

属性

IUPAC Name |

1-benzyl-2-methyl-5-nitrobenzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2/c1-11-16-14-9-13(18(19)20)7-8-15(14)17(11)10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKGAUUAVZGGUIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1CC3=CC=CC=C3)C=CC(=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20550198 |

Source

|

| Record name | 1-Benzyl-2-methyl-5-nitro-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20550198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl-2-methyl-5-nitro-1H-1,3-benzimidazole | |

CAS RN |

14624-88-5 |

Source

|

| Record name | 1-Benzyl-2-methyl-5-nitro-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20550198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5'-Bromo-[2,2'-bithiophene]-5-carbonitrile](/img/structure/B1283090.png)

![5'-Bromo-5-methyl-[2,2']bipyridinyl](/img/structure/B1283094.png)